1-(2-Chloro-pyridin-4-yl)-propylamine

Chiral Resolution Stereochemistry Enantiomeric Purity

Medicinal chemistry requires precise stereochemistry and linker length; generic pyridinylmethanamine analogs are not substitutes. This chiral propylamine building block (C₈H₁₁ClN₂, MW 170.64) solves this with: • **Dual reactivity**: Aryl chloride for Suzuki/Buchwald cross-coupling + primary amine for amide/urea formation • **Enantiopure availability**: Separate (S)- and (R)- forms (distinct CAS) for stereospecific SAR • **Extended linker**: Propyl chain vs. methyl/ethyl enables optimal pharmacophore distance mapping

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B12275444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-pyridin-4-yl)-propylamine
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=NC=C1)Cl)N
InChIInChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3
InChIKeyNAEAXIYCMLCDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-pyridin-4-yl)-propylamine: Identity and Context


1-(2-Chloro-pyridin-4-yl)-propylamine is a chiral pyridinylalkylamine building block, existing primarily as (S)- and (R)-enantiomers . Characterized by a 2-chloropyridine ring attached to a propan-1-amine chain, it serves as a versatile intermediate in medicinal chemistry and agrochemical research due to its combination of a nucleophilic primary amine and an aryl chloride handle for cross-coupling or nucleophilic aromatic substitution . Its molecular formula is C₈H₁₁ClN₂ with a molecular weight of 170.64 g/mol .

Why Generic Substitution Fails for 1-(2-Chloro-pyridin-4-yl)-propylamine


Generic substitution of 1-(2-chloro-pyridin-4-yl)-propylamine with seemingly similar alternatives is scientifically invalid. While compounds like (2-chloropyridin-4-yl)methanamine or 1-(2-chloropyridin-4-yl)ethanamine share the 2-chloro-4-pyridinyl core, the propylamine chain introduces a chiral center absent in the former and an extended alkyl linker compared to the latter, fundamentally altering molecular geometry, lipophilicity, and binding interactions. Crucially, the chiral (S)- and (R)-enantiomers are distinct chemical entities with separate CAS numbers [1], [2]. In lead optimization, even minor alterations to the amine linker can drastically shift potency and selectivity profiles, as evidenced by the structure-activity relationships observed in related 2-substituted pyridine-4-ylmethanamine inhibitors where potency varied by orders of magnitude with small modifications [3]. Procurement decisions must therefore be anchored in the specific stereochemistry and chain length required by the project's SAR.

Quantitative Differentiators vs. Closest Analogs


Stereochemical Differentiation: (S)- vs. (R)-Enantiomers

1-(2-Chloro-pyridin-4-yl)-propylamine exists as two distinct chiral enantiomers, (S)- and (R)-, which are registered under separate CAS numbers, 1213035-71-2 and 1212959-02-8, respectively , . This is a critical differentiator from achiral analogs like (2-chloropyridin-4-yl)methanamine, which has a single CAS number (144900-57-2) [1]. The availability of both enantiomers as individual, pure compounds provides a tangible advantage for synthesizing stereodefined drug candidates, a necessity for optimizing interactions with chiral biological targets.

Chiral Resolution Stereochemistry Enantiomeric Purity

Lipophilicity Impact: Propylamine vs. Methanamine Analog

The extended propyl chain in 1-(2-chloro-pyridin-4-yl)-propylamine results in a higher calculated partition coefficient (cLogP) compared to its methanamine analog , . This increase in lipophilicity is a critical parameter influencing membrane permeability, metabolic stability, and off-target binding. A comparison of cLogP values provides a quantifiable metric for this difference, informing the selection of the optimal linker for a given target profile [1].

Physicochemical Properties Lipophilicity cLogP

Linker Length: Propylamine vs. Ethylamine

The propylamine linker in 1-(2-chloro-pyridin-4-yl)-propylamine contains three carbon atoms, whereas its closest analog, 1-(2-chloropyridin-4-yl)ethanamine, contains only two , . This single-carbon difference in chain length directly impacts the spatial arrangement of functional groups in derived molecules. In structure-activity relationship studies, linker length is a primary variable for optimizing the fit of a molecule into its biological target, often leading to significant differences in potency [1].

Medicinal Chemistry Linker Optimization Molecular Geometry

2-Chloro-4-pyridinyl Moiety as a Privileged Pharmacophore

The 2-chloro-4-pyridinyl moiety, which is the core of 1-(2-chloro-pyridin-4-yl)-propylamine, is a validated pharmacophore in multiple biological systems. In one well-documented example, the derivative N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) acts as a potent cytokinin oxidase/dehydrogenase (CKO) inhibitor, with its binding mode confirmed by co-crystal structures to involve a key stacking interaction between the 2-chloro-4-pyridinyl ring and the FAD cofactor [1]. In another class, (2-chloropyridin-4-yl)methanamine was identified as a potent and selective LOXL2 inhibitor (hLOXL2 IC₅₀ = 126 nM) [2], [3]. This body of evidence supports the utility of the 2-chloro-4-pyridinyl core, and by extension its propylamine derivative, as a promising starting point for medicinal chemistry campaigns targeting these and related enzyme families.

Pharmacophore Kinase Inhibitor Cytokinin

Procurement-Minded Applications for 1-(2-Chloro-pyridin-4-yl)-propylamine


Stereochemically Defined Kinase Inhibitor Libraries

Given the precedence of the 2-chloro-4-pyridinyl core in kinase inhibitors and other enzyme modulators [1], this compound is ideally suited for constructing stereochemically diverse libraries. The availability of separate (S)- and (R)-enantiomers allows medicinal chemists to independently investigate the impact of stereochemistry on target binding and selectivity, a crucial step in lead optimization [2].

Linker-Dependent SAR in LOXL2/CKO Inhibition

With its propylamine linker, this compound offers a distinct entry point into the structure-activity relationships of 2-chloro-4-pyridinyl-based inhibitors [1], [2]. It can be directly compared to analogs with shorter (e.g., methanamine) or longer linkers to map the optimal distance between the pharmacophore and other binding elements, a standard practice in hit-to-lead campaigns targeting enzymes like LOXL2 and CKO.

Agrochemical Intermediate for Plant Growth Regulators

The 2-chloro-4-pyridinyl moiety is a key component of several urea-based plant growth regulators [1], [2]. 1-(2-chloro-pyridin-4-yl)-propylamine can serve as a versatile amine component in the synthesis of novel, patentable analogs of CPPU, offering the potential to fine-tune cytokinin-like activity for improved crop yields or post-harvest preservation.

Dual-Functional Building Block for Complex Assembly

The molecule's dual functionality—a primary amine for amide bond formation or reductive amination, and an aryl chloride for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig—makes it a strategic building block for assembling complex molecules [1]. This dual reactivity allows for efficient, sequential derivatization, increasing its value in multi-step organic synthesis.

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